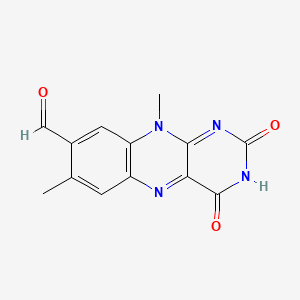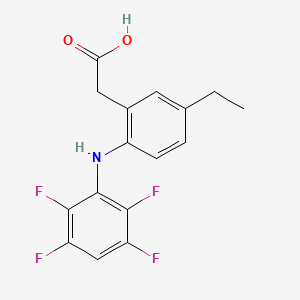
Robenacoxib
Overview
Description
2-Fluorophenylboronic acid: is an organoboron compound with the chemical formula C6H6BFO2 . It is a white to light yellow crystalline powder that is used in various chemical reactions, particularly in organic synthesis. This compound is known for its role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine, particularly for cats and dogs . The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is primarily involved in the synthesis of prostaglandins that promote inflammation, pain, and fever .
Mode of Action
This compound works by selectively inhibiting the COX-2 enzyme , which plays a critical role in generating inflammatory mediators such as prostaglandins . By selectively inhibiting COX-2, this compound reduces the production of prostaglandins involved in inflammation and pain, without significantly affecting COX-1 . This selectivity helps reduce potential side effects associated with gastrointestinal damage and renal toxicity that are more commonly seen with non-selective NSAIDs .
Biochemical Pathways
The biochemical pathway affected by this compound involves the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever . By selectively inhibiting COX-2, this compound interferes with this pathway, reducing the production of inflammatory prostaglandins .
Pharmacokinetics
This compound exhibits a high degree of binding to plasma proteins (>98%) and has a moderate volume of distribution . Following intravenous administration, the terminal elimination half-life, volume of distribution at steady state, and total clearance were 2.64 h, 0.077 L/kg, and 0.056 L/h kg, respectively . The mean bioavailability following subcutaneous and oral administrations were 45.98% and 16.58%, respectively . Despite the short blood terminal half-life, this compound concentrates in inflamed tissues, achieving clinical efficacy with once-daily dosing .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and associated pain . By inhibiting the production of inflammatory prostaglandins, this compound effectively reduces both inflammation and the associated pain, making it particularly useful for conditions like osteoarthritis or for managing postoperative pain .
Action Environment
Environmental factors can influence the stability of this compound. It has been observed that this compound decomposes the fastest among selected coxibs in various environments and at different temperatures . It also showed significant hepatotoxicity at the highest tested concentration, which correlates with the high degree of its degradation, and the probable formation of a more hepatotoxic product . Therefore, the choice of excipients, storage conditions, and packaging materials can be crucial for maintaining the stability, efficacy, and safety of this compound .
Biochemical Analysis
Biochemical Properties
Robenacoxib plays a significant role in biochemical reactions by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation. This compound interacts with various biomolecules, including enzymes and proteins. It binds to the COX-2 enzyme with high affinity, leading to its inhibition. This interaction is crucial for the anti-inflammatory and analgesic effects of this compound .
Cellular Effects
This compound exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the levels of prostaglandins, leading to decreased inflammation and pain. Additionally, this compound has been shown to have minimal effects on COX-1, an enzyme involved in maintaining normal physiological functions, thereby reducing the risk of gastrointestinal side effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its selective inhibition of the COX-2 enzyme. This compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of inflammatory mediators, leading to decreased pain and inflammation. The binding of this compound to COX-2 is characterized by high affinity and selectivity, which contributes to its therapeutic effects. Additionally, this compound’s selective inhibition of COX-2 over COX-1 helps minimize gastrointestinal side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been shown to be stable under various conditions, with minimal degradation observed. Long-term studies in laboratory settings have demonstrated that this compound maintains its efficacy in reducing inflammation and pain over extended periods. Additionally, this compound has been found to have minimal adverse effects on cellular function, making it a safe and effective option for long-term use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective at reducing inflammation and pain at therapeutic doses. At higher doses, this compound may cause adverse effects, including gastrointestinal disturbances and renal toxicity. It is important to determine the appropriate dosage to achieve the desired therapeutic effects while minimizing the risk of adverse effects. In animal models, this compound has been shown to have a wide safety margin, with minimal toxicity observed at recommended doses .
Metabolic Pathways
This compound is extensively metabolized in the liver through the cytochrome P450 enzyme system. The metabolic pathways involve hydroxylation and further oxidation, leading to the formation of less active metabolites. These metabolites are then excreted primarily through the bile. The metabolism of this compound is crucial for its elimination from the body and helps maintain its therapeutic effects. Additionally, the selective inhibition of COX-2 by this compound minimizes the risk of gastrointestinal side effects associated with non-selective NSAIDs .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has a relatively small volume of distribution and is highly bound to plasma proteins. This high protein binding helps maintain the concentration of this compound in the bloodstream, allowing it to exert its therapeutic effects. This compound is preferentially distributed to inflamed tissues, where it exerts its anti-inflammatory and analgesic effects. The selective distribution of this compound to inflamed tissues helps enhance its efficacy while minimizing systemic side effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the COX-2 enzyme. This compound does not require specific targeting signals or post-translational modifications for its localization. Its activity and function are primarily determined by its ability to selectively inhibit the COX-2 enzyme. The subcellular localization of this compound is crucial for its therapeutic effects, as it allows for the targeted inhibition of COX-2 and the reduction of inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzene with boronic acid in the presence of a catalyst. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods: In industrial settings, the production of 2-fluorophenylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenylboronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Fluorophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Uniqueness: 2-Fluorophenylboronic acid is unique due to the presence of the fluorine atom, which imparts specific electronic properties to the molecule. This makes it particularly useful in reactions where electronic effects play a crucial role, such as in the synthesis of certain pharmaceuticals and advanced materials .
Properties
IUPAC Name |
2-[5-ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXGDYFACFXQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176607 | |
| Record name | Robenacoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220991-32-2 | |
| Record name | Robenacoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220991-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Robenacoxib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220991322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Robenacoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11455 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Robenacoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethyl-2-[(2,3,5,6-tetrafluorophenyl)amino]benzeneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROBENACOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z588009C7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3E,5E)-1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B1679409.png)

![6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one](/img/structure/B1679411.png)
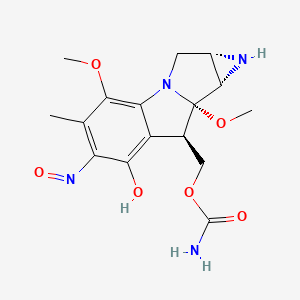
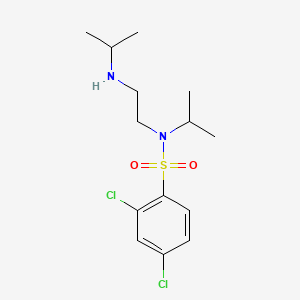
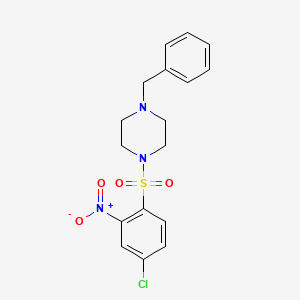
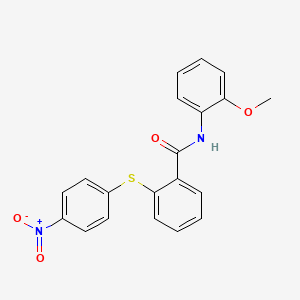
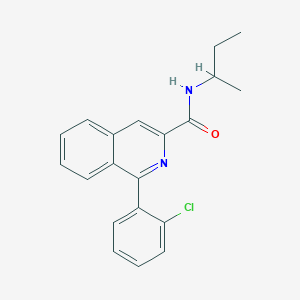
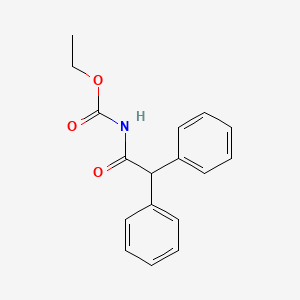

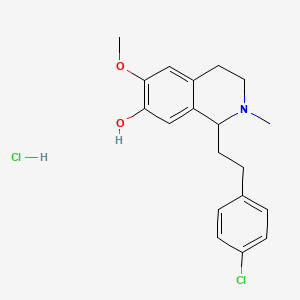
![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)

